molecular formula C18H29ClN2O4 B4407743 1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4407743
M. Wt: 372.9 g/mol
InChI Key: VZGDJTZIPOTHGJ-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and multiple ether linkages.

Properties

IUPAC Name

1-[3-methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-15(21)16-4-5-17(18(14-16)22-3)24-13-12-23-11-10-20-8-6-19(2)7-9-20;/h4-5,14H,6-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGDJTZIPOTHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by etherification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and strong bases for the etherification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and ether linkages may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is unique due to its combination of a piperazine ring and multiple ether linkages, which confer specific chemical and biological properties not found in the similar compounds listed above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-Methoxy-4-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

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